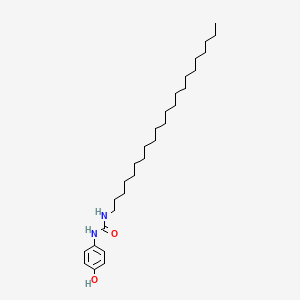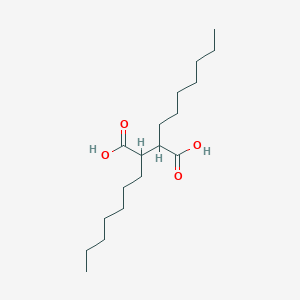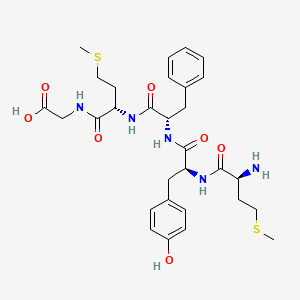![molecular formula C37H45NO2Sn B14174498 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline CAS No. 928343-58-2](/img/structure/B14174498.png)
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a stannyl group attached to an aniline derivative, making it a significant compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline typically involves the reaction of aniline with tris(2-methyl-2-phenylpropyl)stannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using advanced techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The stannyl group in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents under an inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The stannyl group plays a crucial role in modulating the compound’s activity by facilitating its binding to specific sites on the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)phenol
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)benzene
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)toluidine
Comparison: Compared to its similar compounds, 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline exhibits unique properties due to the presence of the aniline group. This structural difference imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
928343-58-2 |
|---|---|
Molecular Formula |
C37H45NO2Sn |
Molecular Weight |
654.5 g/mol |
IUPAC Name |
tris(2-methyl-2-phenylpropyl)stannyl 4-aminobenzoate |
InChI |
InChI=1S/3C10H13.C7H7NO2.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;8-6-3-1-5(2-4-6)7(9)10;/h3*4-8H,1H2,2-3H3;1-4H,8H2,(H,9,10);/q;;;;+1/p-1 |
InChI Key |
QPZADJQAKVZSEP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
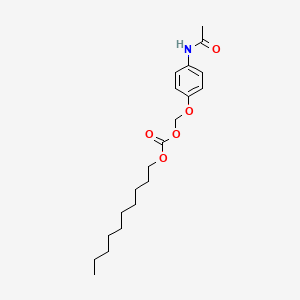
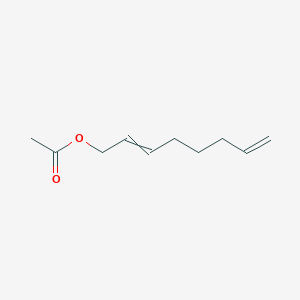
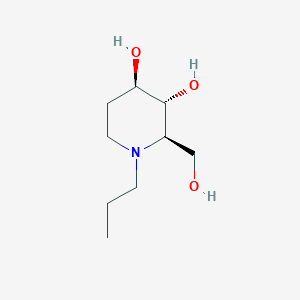

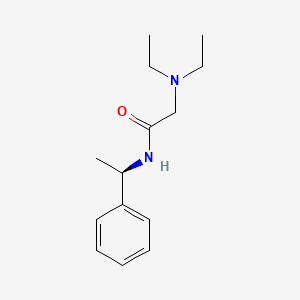
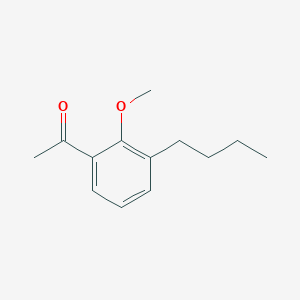
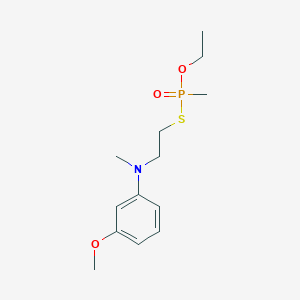
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
